molecular formula C12H9N3O5 B11539391 2-methyl-5-nitro-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline

2-methyl-5-nitro-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline

Cat. No.: B11539391
M. Wt: 275.22 g/mol
InChI Key: KDSIFMIONBTDPZ-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline is a chemical compound with the following structural formula:

CH3C6H3(NO2)N=C(O)C4H2NO3\text{CH}_3\text{C}_6\text{H}_3(\text{NO}_2)\text{N}=\text{C}(\text{O})\text{C}_4\text{H}_2\text{NO}_3CH3​C6​H3​(NO2​)N=C(O)C4​H2​NO3​

This compound belongs to the class of Schiff bases and their transition metal complexes. Schiff bases are essential compounds with diverse properties and applications in fields such as medicinal chemistry, agriculture, pharmaceuticals, and materials science . The ligand’s structure includes a nitro group, a furan ring, and an aniline moiety.

Preparation Methods

Synthetic Routes:: The synthetic route for 2-methyl-5-nitro-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline involves the condensation of 2-methyl-5-nitroaniline (also known as 2-amino-4-nitrotoluene) with furfural. The reaction proceeds via imine formation, resulting in the desired compound.

Reaction Conditions::
  • Reactants: 2-methyl-5-nitroaniline, furfural
  • Solvent: Organic solvent (e.g., ethanol, methanol)
  • Catalyst: Acidic or basic catalyst (e.g., sulfuric acid, sodium hydroxide)
  • Temperature: Typically at reflux
  • Workup: Filtration, recrystallization

Industrial Production Methods:: While industrial-scale production methods may vary, the laboratory synthesis can be scaled up using similar principles. Optimization of reaction conditions, purification, and yield are crucial for large-scale production.

Chemical Reactions Analysis

2-Methyl-5-nitro-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline can undergo various reactions:

    Oxidation: The nitro group can be reduced to an amino group.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

    Reduction: Reduction of the nitro group to an amino group.

    Condensation: Formation of imine or Schiff base derivatives.

Common reagents and conditions depend on the specific reaction type. Major products include derivatives with modified functional groups.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a ligand for metal complexes.

    Biology: Investigating biological activities (e.g., antibacterial, antioxidant).

    Medicine: Potential therapeutic agents.

    Industry: As a precursor for dyes, pharmaceuticals, and materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with biological targets (e.g., enzymes, receptors) and modulation of cellular pathways.

Comparison with Similar Compounds

2-Methyl-5-nitro-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline stands out due to its unique combination of functional groups. Similar compounds include other Schiff bases and nitro-substituted aromatic derivatives.

Properties

Molecular Formula

C12H9N3O5

Molecular Weight

275.22 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C12H9N3O5/c1-8-2-3-9(14(16)17)6-11(8)13-7-10-4-5-12(20-10)15(18)19/h2-7H,1H3

InChI Key

KDSIFMIONBTDPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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